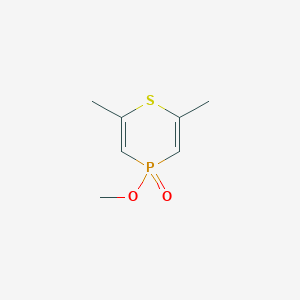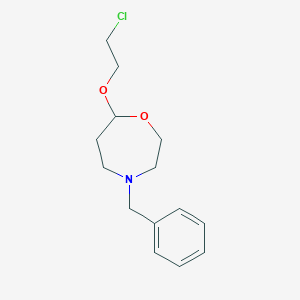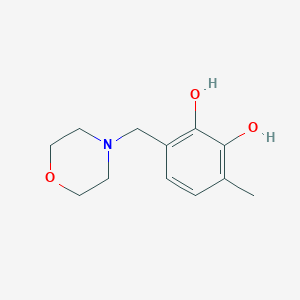
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of a 1,2-benzenediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- typically involves the introduction of a morpholinylmethyl group to the 3-methyl-1,2-benzenediol structure. This can be achieved through a series of organic reactions, including alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and batch processing. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol, 3-methyl-: A simpler catechol derivative without the morpholinylmethyl group.
Resorcinol: Another benzenediol isomer with different chemical properties and applications.
Catechol: The parent compound of the catechol family, widely studied for its chemical reactivity and biological significance.
Uniqueness
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other catechols and enhances its potential for specific applications in research and industry.
Propiedades
Número CAS |
54489-06-4 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-methyl-6-(morpholin-4-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-9-2-3-10(12(15)11(9)14)8-13-4-6-16-7-5-13/h2-3,14-15H,4-8H2,1H3 |
Clave InChI |
DBJYOFQSKRALEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CN2CCOCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
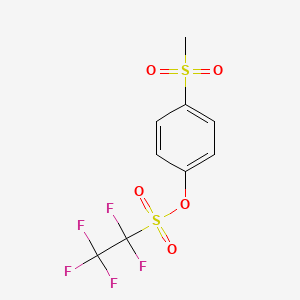
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)

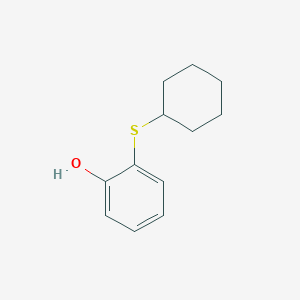
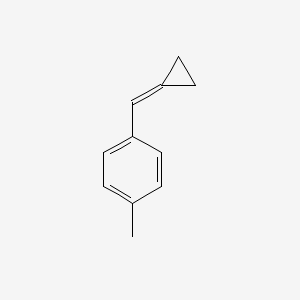
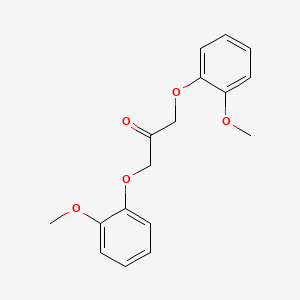
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
